O-Methylpodocarpic acid

Description

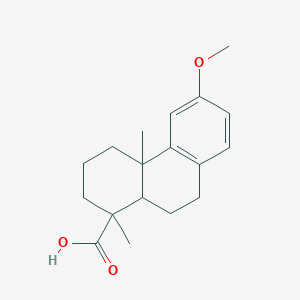

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOBZDECLEAOK-NXHRZFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies for Research

Botanical Sources and Biogeographical Distribution in Research Context

O-Methylpodocarpic acid is primarily derived from podocarpic acid, which was first isolated from the resin of Podocarpus cupressinus, a timber tree found in Java. austinpublishinggroup.com It has also been identified in other species within the Podocarpaceae family, which are predominantly found in the Southern Hemisphere. Notably, species such as Podocarpus dacrydioides (Kahikatea) and Dacrydium cupressinum (Rimu), native to New Zealand, are known sources of podocarpic acid and its derivatives. austinpublishinggroup.com The biogeographical distribution of these plant sources has historically influenced the initial research focus on these compounds, with significant contributions from researchers in regions where these species are endemic.

The concentration and specific composition of diterpenoids, including this compound, can vary between different species and even within different parts of the same plant. The heartwood of Podocarpus ferrugineus has been a source for the isolation of related phenolic diterpenoids. researchgate.net The study of these natural sources is crucial for understanding the biosynthesis of these compounds and for identifying new, potentially more abundant, sources.

Chromatographic and Extraction Techniques for High-Purity Isolation

The isolation of this compound in high purity for research purposes necessitates the use of advanced chromatographic and extraction techniques. These methods are designed to separate the target compound from a complex mixture of other plant metabolites.

Liquid-Liquid Extraction and Derivatization for Analytical Research

Liquid-liquid extraction (LLE) is a fundamental technique used in the initial stages of isolating this compound from crude plant extracts. nih.govyoutube.comyoutube.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.com For acidic compounds like this compound, LLE can be particularly effective. By adjusting the pH of the aqueous phase, the carboxylic acid group can be deprotonated to form a carboxylate salt. This ionized form is more soluble in the aqueous layer, allowing for its separation from neutral and basic compounds that remain in the organic layer. mnstate.edu Subsequent acidification of the aqueous layer will protonate the carboxylate, making the this compound less water-soluble and enabling its extraction back into an organic solvent. mnstate.edu

Table 1: Common Solvents Used in Liquid-Liquid Extraction

| Solvent Type | Examples | Purpose |

|---|---|---|

| Organic (Non-polar) | Diethyl ether, Dichloromethane, Hexane, Ethyl acetate (B1210297) | To dissolve neutral organic compounds and the protonated form of acidic compounds. |

Derivatization is a technique used to modify a compound chemically to enhance its analytical detection or improve its separation characteristics. For carboxylic acids like this compound, derivatization can be employed to increase their volatility for gas chromatography (GC) analysis or to improve their ionization efficiency for mass spectrometry (MS). nih.govnih.gov For instance, esterification of the carboxylic acid group can make the molecule more amenable to GC analysis. In the context of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization can significantly enhance the detection response of carboxylic acids. nih.gov

Column Chromatography and High-Performance Liquid Chromatography in Isolation Strategies

Column chromatography is a widely used and effective method for the purification of natural products, including this compound. uvic.cacolumn-chromatography.com This technique separates compounds based on their differential adsorption to a stationary phase packed in a column, and their elution by a mobile phase. uvic.cayoutube.comresearchgate.net Silica (B1680970) gel is a commonly used stationary phase due to its polar nature. researchgate.net As a result, more polar compounds will adsorb more strongly to the silica gel and elute later, while less polar compounds will elute earlier. researchgate.net The choice of the mobile phase (solvent system) is critical for achieving good separation. uvic.ca A gradient of solvents with increasing polarity is often used to elute compounds with a wide range of polarities.

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that utilizes high pressure to force the mobile phase through a column packed with smaller particles. nih.govnih.govresearchgate.net This results in higher resolution and faster separation times compared to traditional column chromatography. Preparative HPLC is often used as a final purification step to obtain highly pure this compound. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common mode used for the separation of diterpenoids.

Table 2: Comparison of Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Principle of Separation | Key Advantages |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (Polar) | Hexane/Ethyl Acetate Gradient | Adsorption | Cost-effective, suitable for large-scale initial purification. column-chromatography.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Non-polar) | Acetonitrile/Water Gradient | Partitioning | High resolution, high speed, suitable for final purification and analysis. nih.govresearchgate.net |

The selection and optimization of these extraction and chromatographic techniques are essential for obtaining this compound of sufficient purity for detailed chemical and biological investigations.

Chemical Synthesis and Synthetic Pathway Elucidation Research

Total Synthesis Approaches to O-Methylpodocarpic Acid and its Enantiomers

The total synthesis of this compound and its enantiomers has been a challenging endeavor, prompting the development of innovative stereoselective and asymmetric methodologies.

Stereoselective and Asymmetric Synthesis Methodologies

An efficient and enantiocontrolled total synthesis of (+)-O-methylpodocarpic acid has been achieved. molaid.commolaid.com This approach utilizes a combined strategy involving lipase-mediated resolution and other stereocontrolled reactions to ensure the desired stereochemistry of the final product. molaid.com The development of stereoselective synthesis methods is crucial for producing enantiomerically pure compounds, which is often essential for their biological activity. york.ac.ukrsc.org These methods often employ chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. york.ac.uk The principles of asymmetric synthesis are fundamental in creating complex chiral molecules from simpler, achiral starting materials. york.ac.uknih.govrsc.orgcore.ac.uk

Total Synthesis of O-Methyl-14-methylpodocarpic Acid

Research has also been directed towards the total synthesis of derivatives such as (±)-O-methyl-14-methylpodocarpic acid. rsc.org The synthesis of this compound, along with (±)-O-methylpodocarpic acid, has been explored as potential intermediates for accessing more complex natural products like voucapenic and cassamic acid systems. rsc.org

Semisynthesis and Derivatization Strategies from Natural Precursors

The availability of related natural diterpenoids has made semisynthesis a viable and often more practical approach for obtaining this compound and its derivatives. These strategies involve the chemical modification of a readily available starting material.

Functionalization and Modification of the Aromatic Ring

The functionalization of the aromatic C-ring of this compound and its derivatives is a key strategy for creating diverse molecular architectures. organic-chemistry.org Methods for the selective introduction of functional groups at various positions on the aromatic ring have been developed. This includes strategies for meta-selective C-H functionalization, which can be challenging to achieve through classical electrophilic aromatic substitution reactions. wikipedia.org The ability to functionalize the aromatic ring opens up possibilities for synthesizing a wide range of analogs with potentially interesting biological properties. molaid.comwiley-vch.denih.gov

Ring-A Modification Research

Extensive research has been conducted on the modification of the A-ring of this compound. publish.csiro.aupublish.csiro.auresearchgate.net These modifications aim to introduce new functional groups and alter the stereochemistry of the A-ring, leading to the synthesis of novel diterpenoid analogs. researchgate.net Such modifications are crucial for structure-activity relationship studies and for developing compounds with enhanced or novel biological activities.

Oxidative Decarboxylation Reactions (e.g., Lead Tetra-acetate Mediated)

Oxidative decarboxylation using reagents like lead tetra-acetate (LTA) has been a frequently employed method in the chemistry of this compound. researchgate.netjuniperpublishers.comorganicreactions.orgrepec.org This reaction typically leads to the formation of a mixture of products, including alkenes, acetates, and lactones. juniperpublishers.comjuniperpublishers.com

When this compound is heated with LTA, it yields a mixture of olefins, acetates, and a lactone. juniperpublishers.comjuniperpublishers.com The specific products formed and their ratios can depend on the reaction conditions. researchgate.netjuniperpublishers.com For instance, the oxidation of this compound with lead tetra-acetate has been shown to produce a mixture of alkenes, a tertiary acetate (B1210297), and two different lactones. researchgate.net The resulting alkene mixture, upon further oxidation, can yield a cis-A/B-ring fused ketone, which is a valuable intermediate for steroid synthesis. researchgate.net

The oxidative decarboxylation of a related acid with LTA in the presence of pyridine (B92270) and DMF has been shown to afford a mixture of olefins. juniperpublishers.comjuniperpublishers.com These olefins can then be further transformed into intermediates for the synthesis of diterpenoid quinones like cryptotanshinone (B1669641) and tanshinone IIA. juniperpublishers.comjuniperpublishers.com

Table 1: Products from the Lead Tetra-acetate Mediated Oxidative Decarboxylation of this compound

| Product Type | Specific Products Identified | Reference |

| Alkenes | Mixture of various olefinic isomers | researchgate.netjuniperpublishers.comjuniperpublishers.com |

| Acetates | Tertiary acetate | researchgate.net |

| Lactones | Two distinct lactone structures | researchgate.net |

Methodological Advancements in this compound Chemical Transformations

Manganese(III) acetate (Mn(OAc)₃) is a one-electron oxidant that has become a cornerstone in oxidative free-radical cyclization reactions, enabling the synthesis of complex polycyclic structures. mdpi.comrsc.orgresearchgate.net This methodology is highly relevant to the synthesis and transformation of diterpenoids like this compound. mdpi.comrsc.org The process involves the oxidation of compounds with enolizable protons, such as β-keto esters, by Mn(OAc)₃ to generate an α-carbonyl radical. rsc.orgresearchgate.net This electrophilic radical can then add to an unactivated olefin, initiating a cyclization cascade that can form multiple rings in a single, stereoselective step. mdpi.comrsc.org

This strategy has been employed in the total synthesis of (±)-podocarpic acid itself, showcasing its power in constructing the core tricyclic framework. rsc.orgresearchgate.net The reaction sequence typically starts with a β-keto ester, which upon treatment with Mn(OAc)₃, undergoes cyclization to yield the tricyclic adduct. rsc.org The reaction can be terminated by oxidation of the final radical intermediate to an alkene, often facilitated by a co-oxidant like copper(II) acetate. rsc.org

Furthermore, manganese(III)-mediated radical cyclizations have been used to create densely functionalized cyclopentane-lactones, including those with challenging vicinal all-carbon quaternary stereocenters, with high levels of stereocontrol. nih.gov This demonstrates the versatility of the method for transforming this compound precursors into a variety of complex derivatives, such as γ-lactones. mdpi.com

In the multistep synthesis of complex molecules like derivatives of this compound, the use of protecting groups is essential. Acetyl groups are commonly used to protect hydroxyl functions, but their removal often requires harsh conditions that may not be compatible with sensitive substrates. nih.gov Consequently, the development of mild and selective deprotection methods is a significant methodological advancement.

One such advancement is the use of dibutyltin (B87310) oxide (DBTO) as a catalyst for the selective deacetylation of steroid and diterpene esters. nih.gov This method allows for the partial and selective removal of acetyl groups in the presence of other functional groups, without causing isomerization or degradation of the molecular backbone. nih.gov The selectivity of the DBTO-catalyzed hydrolysis in methanol (B129727) is influenced by steric hindrance; acetyl groups in less sterically hindered positions or those near other oxygen-containing functional groups (carbonyl, alkoxy, or hydroxyl) are preferentially cleaved. nih.gov

This technique offers a valuable tool for synthetic chemists working with acetylated diterpenes derived from this compound, enabling the selective unmasking of hydroxyl groups for further functionalization. This is particularly useful for synthesizing a series of closely related isomers or for introducing different functionalities at specific positions within the molecule. nih.gov

Divergent Synthesis Strategies for this compound Analogues

Divergent synthesis is a powerful strategy that enables the efficient generation of a library of structurally related compounds from a common intermediate. mdpi.comwikipedia.org This approach is particularly valuable in medicinal chemistry and drug discovery, where it facilitates the exploration of structure-activity relationships. This compound, derived from the readily available natural product podocarpic acid, serves as an excellent chiral starting material for the divergent synthesis of numerous analogues and other complex diterpenoids. austinpublishinggroup.commdpi.comresearchgate.net

The core structure of this compound provides a versatile template that can be systematically modified at several key positions. Research efforts have focused on a few primary areas of modification to create diverse libraries of compounds for biological evaluation. austinpublishinggroup.com These modifications include:

Substitution on the Aromatic C-Ring: The aromatic C-ring is a prime target for functionalization. Electron-withdrawing groups, such as nitro groups, have been introduced at the C-13 position to alter the electronic properties of the molecule. austinpublishinggroup.com

Modification of the Carboxylic Acid Group: The carboxylic acid at C-4 (or its methyl ester form in this compound) can be transformed into other functional groups. For example, reduction of the methyl ester yields a primary alcohol, which can be further acetylated to produce an acetoxymethyl group. austinpublishinggroup.com

Functionalization of the A/B Ring System: Halogenation at the C-6 position has been explored to introduce new reactive handles and stereocenters. austinpublishinggroup.com Furthermore, oxidation at the benzylic C-7 position is a common transformation.

This divergent approach, starting from a common podocarpic acid-derived intermediate, allows for the synthesis of dozens of unique analogues. austinpublishinggroup.com These libraries of compounds are then used in structure-activity relationship studies to identify the functional groups responsible for various biological activities, such as antifungal or antimicrobial properties. austinpublishinggroup.comresearchgate.net The use of (+)-podocarpic acid as a chiral template has also been instrumental in the total synthesis of other complex, tetracyclic diterpenoids like stemodane and aphidicolane derivatives, showcasing the broad utility of this divergent strategy. mdpi.comnih.gov

Table 1: Examples of Divergent Modifications on the Podocarpic Acid Scaffold

| Starting Material | Modification Site | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

| Methyl O-methylpodocarpate | C-16 (Ester) | 1. Hydride Reduction2. Acetylation | Acetoxymethyl group | austinpublishinggroup.com |

| Methyl O-methylpodocarpate | C-7 (Benzylic) | Oxidation | Ketone | austinpublishinggroup.com |

| Podocarpic Acid | C-13 (Aromatic) | Nitration | Nitro group | austinpublishinggroup.com |

| Methyl O-methylpodocarpate Derivative | C-6 | Halogenation | α- and β-halo epimers | austinpublishinggroup.com |

| (+)-Podocarpic Acid | Rings B/C | Birch Reduction, Hydrolysis | α,β-Unsaturated Ketone | nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms Research

Proposed Biosynthetic Routes for O-Methylpodocarpic Acid within Diterpenoid Biosynthesis

The biosynthesis of this compound is proposed to originate from the general diterpenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP). The key step in forming the podocarpane (B1244330) skeleton is a cationic cascade cyclization. acs.orgfigshare.com This process is thought to be initiated by a terpene synthase that converts GGPP into a bicyclic or tricyclic intermediate.

Inspired by the biogenetic relationship between tricyclic and tetracyclic diterpenoids, synthetic chemists have explored pathways that could mimic the natural process. acs.org A common synthetic strategy involves the construction of the podocarpane skeleton from a suitable precursor via cascade cyclizations. acs.orgfigshare.com For instance, an FeCl3-catalyzed cationic cascade cyclization has been successfully used to construct the podocarpane framework. acs.orgfigshare.com

Following the formation of the basic podocarpane ring system, a series of oxidative modifications are required. These reactions, often catalyzed by cytochrome P450 monooxygenases, decorate the scaffold with hydroxyl, carboxyl, and, in the case of this compound, a methoxy (B1213986) group. The final step is believed to be the O-methylation of the phenolic hydroxyl group of podocarpic acid.

A plausible biosynthetic route can be summarized as follows:

Cyclization: Geranylgeranyl pyrophosphate (GGPP) is cyclized to form the tricyclic podocarpane skeleton.

Oxidation: The podocarpane scaffold undergoes a series of oxidative reactions to introduce hydroxyl and carboxyl functionalities, leading to the formation of podocarpic acid.

Methylation: The hydroxyl group on the aromatic ring of podocarpic acid is methylated to yield this compound.

Microbial Transformation Studies of Related Podocarpane Diterpenoids

Microbial transformation is a valuable tool for producing novel compounds and for studying the metabolic pathways of natural products. mdpi.com Studies involving the biotransformation of related diterpenoids by microorganisms can provide insights into the enzymatic reactions involved in the biosynthesis of this compound.

While specific studies on the microbial transformation to produce this compound are not widely documented, research on related compounds demonstrates the potential of microorganisms to modify the podocarpane skeleton. For example, fungi have been shown to hydroxylate various positions on the diterpenoid ring system. The use of microbial systems can lead to the production of derivatives that are difficult to obtain through chemical synthesis. mdpi.com

The potential of microbial transformation is significant for several reasons:

Generation of Novel Derivatives: Microorganisms can introduce functional groups at positions that are chemically inaccessible.

Elucidation of Biosynthetic Steps: The enzymes identified in these microbes can be homologous to those in the natural producing organisms, thus shedding light on the native biosynthetic pathway.

Sustainable Production: Microbial fermentation offers a potentially more sustainable and scalable method for producing valuable diterpenoids compared to extraction from natural sources or complex chemical synthesis. nih.gov

Enzymatic Systems and Gene Expression in Diterpenoid Biosynthesis

The biosynthesis of the vast array of diterpenoids found in nature is made possible by a diverse set of enzymes. nih.gov Key among these are terpene synthases and cytochrome P450 monooxygenases. nih.govoup.com

Cytochrome P450 enzymes (CYPs) are a large superfamily of heme-containing monooxygenases that play a critical role in the structural diversification of terpenoids. nih.govoup.com In diterpenoid biosynthesis, CYPs are typically responsible for the oxidation of the hydrocarbon backbone created by terpene synthases. nih.gov These modifications include hydroxylations, further oxidations to ketones or carboxylic acids, and even ring closures and rearrangements. nih.govd-nb.info

The metabolism of abietane (B96969) diterpenoids, which are structurally similar to podocarpanes, is heavily reliant on CYP450s. These enzymes catalyze a variety of reactions that lead to the formation of biologically active compounds. The functionalization of the abietane skeleton by CYPs provides a model for understanding the late-stage modifications in this compound biosynthesis, particularly the introduction of the hydroxyl group on the aromatic C-ring before the final methylation step. The diversity of reactions catalyzed by CYPs highlights their importance as a driving force in the evolution of plant diterpene diversity. nih.gov

Table 1: Examples of Cytochrome P450 Functions in Diterpenoid Biosynthesis

| Enzyme Family | Function | Precursor | Product Class |

|---|---|---|---|

| CYP71 Clan | Hydroxylation, Oxidation | Diterpene Hydrocarbon | Oxygenated Diterpenoids |

| CYP85 Clan | Sequential Oxidations | Diterpene Intermediate | Diterpenoid Hormones |

This table provides a generalized overview based on the functions of CYP450 clans in plant diterpenoid biosynthesis. nih.gov

The key enzymatic steps in the biosynthesis of this compound are the initial cyclization of GGPP and the subsequent oxidative modifications.

The formation of the tricyclic podocarpane skeleton from the linear precursor GGPP is a complex cyclization cascade. Terpene cyclases (TCs) catalyze these reactions, which are among the most complex in nature. nih.govresearchgate.net These enzymes stabilize highly reactive carbocation intermediates to guide the cyclization process towards a specific stereochemical outcome.

Following the initial cyclization, cytochrome P450 enzymes are responsible for the regio- and stereospecific oxidations of the diterpene scaffold. nih.gov Mechanistic studies have shown that P450s can catalyze not only simple hydroxylations but also more complex reactions like intramolecular C-C bond formation to create additional rings. d-nb.infonih.govresearchgate.net For this compound, a series of P450-catalyzed oxidations would form the aromatic C-ring and introduce the phenolic hydroxyl group. The final step, O-methylation, is catalyzed by an O-methyltransferase, which transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group of podocarpic acid.

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro

In Vitro Studies on the Biological Activities and Cellular Interactions

O-Methylpodocarpic acid, a derivative of the naturally occurring diterpene resin acid podocarpic acid, has been the subject of various in vitro investigations to elucidate its biological activities and interactions at a cellular level. These studies form the basis for understanding its potential as a bioactive compound.

While this compound and its derivatives are known to possess anti-inflammatory properties, detailed in vitro mechanistic studies specifically on this compound are not extensively detailed in the available research. Generally, the anti-inflammatory action of related natural compounds involves the inhibition of pro-inflammatory mediators. researchgate.net For many resin acids and similar molecules, this can include the downregulation of cytokines such as interleukins (IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), as well as the inhibition of enzymes like cyclooxygenase-2 (COX-2) that are crucial in the inflammatory cascade. nih.govfrontiersin.org The biological activities of this compound are thought to be connected to its ability to interact with cellular membranes and influence signaling pathways.

The antimicrobial properties of this compound are believed to be closely linked to its cytotoxic mechanism. nih.gov Research suggests that its mode of action is primarily exerted through membrane-associated reactions. nih.gov This involves the disruption of the bacterial cell membrane's integrity, a mechanism shared by many resin acids. researchgate.netcreative-biolabs.com This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. mdpi.com Some studies on resin acids have indicated that they can be highly selective against bacterial membranes as opposed to mammalian cells. researchgate.net Modifications to the structure of this compound can further enhance its antimicrobial properties against specific strains, such as Staphylococcus aureus.

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. The mechanism of action is believed to involve its interaction with cellular components, leading to cell death.

In vitro studies have confirmed that this compound exhibits cytotoxic activity that inhibits the growth of cancer cells. This cytotoxic effect has been shown to be dependent on both the concentration of the compound and the duration of exposure, with higher concentrations and longer exposure times leading to increased cell death. nih.gov The compound's ability to interact with and disrupt cellular membranes is considered a likely contributor to its growth-inhibitory effects.

This compound has shown cytotoxic activity against human epithelial and fibroblast cells in vitro. nih.gov While the parent compound shows moderate activity, certain modified derivatives have exhibited significantly higher potency. For instance, a derivative known as methyl 6-alpha-bromo-7-oxo-O-methylpodocarpate displayed potent cytotoxicity against human epidermoid carcinoma cells, with a 50% inhibitory concentration (IC₅₀) value of 8.85 × 10⁻⁹ M. This suggests that specific structural modifications to the this compound backbone can dramatically enhance its cytotoxic potential against particular tumor types.

When compared to other conifer resin acids, this compound demonstrates a moderate level of cytotoxicity. Studies comparing it with related compounds such as dehydroabietic acid and podocarpic acid found that dehydroabietic acid was the most toxic, followed by this compound, with podocarpic acid showing a lower level of toxicity. researchgate.netnih.gov

The structural features of these molecules play a critical role in determining their cytotoxic potency. A key finding is that the presence of an isopropyl group on the aromatic C-ring is of great importance for the cytotoxicity of abietane-type resin acids. nih.govresearchgate.net Podocarpic acid lacks this group. The methylation of the phenolic hydroxyl group to create this compound increases its cytotoxicity compared to podocarpic acid. However, it remains less cytotoxic than dehydroabietic acid, which possesses the key isopropyl group. This indicates that while the methoxy (B1213986) group of this compound contributes to its activity, the isopropyl substituent found on dehydroabietic acid confers a higher degree of cytotoxicity. nih.gov

Table 1: Comparative Cytotoxicity of Resin Acids

| Compound | IC₅₀ (µM) |

| Dehydroabietic Acid | 5.0 |

| This compound | 26.2 |

| Podocarpic Acid | >100 |

This table presents the 50% inhibitory concentration (IC₅₀) values for different resin acids, showing their relative cytotoxicity. A lower IC₅₀ value indicates higher cytotoxic potency. Data sourced from in vitro studies.

Mechanistic Basis of Anticancer and Cytotoxic Properties in Cell Lines

Elucidation of Molecular Targets and Intracellular Signaling Pathways in In Vitro Systems

While the precise molecular targets of this compound are not fully elucidated, in vitro studies have demonstrated its cytotoxic effects on human epithelial and fibroblast cells. Research suggests that its mode of action likely involves membrane-associated reactions, a characteristic that appears to parallel its antibacterial activity. nih.gov The cytotoxic activity is observed to be proportional to both the concentration of the compound and the duration of exposure, up to 24 hours. nih.gov

Investigations into intracellular signaling pathways have revealed that various activators can discriminate between different receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), at a transcriptional level. nih.gov For instance, the phosphatase inhibitor okadaic acid and the protein kinase G activator sodium nitroprusside have been shown to stimulate only GR-mediated transactivation. nih.gov This highlights the potential for specific signaling pathways to be modulated by compounds like this compound, although direct studies linking it to these specific pathways are still needed. The complexity of these pathways, involving enzymes, linker proteins, and transcription factors, offers numerous potential targets for bioactive molecules. nih.gov The activation of key signaling pathways, including the MAP-kinase and PI3K-pathways, has been observed in response to external stimuli in other cellular systems, suggesting potential avenues for investigating the effects of this compound. mdpi.com

Design and Synthesis of this compound Derivatives for SAR Elucidation

The design and synthesis of derivatives are crucial for understanding the structure-activity relationships (SAR) of this compound. wikipedia.orgiomcworld.com Medicinal chemists utilize chemical synthesis to introduce new functional groups into the core structure, allowing for the evaluation of how these modifications impact biological effects. wikipedia.org Various synthetic strategies have been employed to create derivatives of podocarpic acid and related compounds.

For instance, the transformation of podocarpic acid to 11-hydroxy- and 11-keto podocarpanes has been achieved through key reactions like metal-amine reductions. researchgate.net Additionally, the synthesis of various hydrophenanthrones and a bicyclic ketoacid from O-methylpodocarpane has been described. researchgate.net The synthesis of aminopyrazole-based inhibitors and O-alkylamino-tethered salicylamide (B354443) derivatives showcases how SAR studies guide the optimization of compounds for improved potency and selectivity. nih.govnih.gov These synthetic efforts often involve multi-step processes and aim to explore the impact of different side chains and functional groups on the molecule's activity. rsc.orgnih.gov

Correlation Between Specific Structural Modifications and In Vitro Biological Responses

SAR studies have begun to reveal correlations between specific structural features of this compound and its derivatives and their observed in vitro biological activities. A comparative study on the cytotoxic effects of several conifer resin acids indicated that this compound exhibited a moderate level of toxicity, greater than podocarpic acid itself but less than dehydroabietic acid. nih.gov This suggests that the methylation of the phenolic hydroxyl group influences its cytotoxic profile.

Further research has highlighted the importance of the isopropyl group on the aromatic C-ring for the cytotoxicity of abietane (B96969) resin acids. nih.gov The presence of this group appears to be a significant factor in the cytotoxic activity observed. In broader SAR studies of other compound classes, the introduction of different functional groups, such as aldehydes or hydroxyls, has been shown to significantly impact biological activity by influencing interactions with target molecules. mdpi.com For example, an aldehyde group can form strong charge-charge interactions with protein binding pockets. mdpi.com The antiproliferative activity of other complex molecules has been shown to be highly dependent on the nature of their side chains. rsc.org

Table 1: In Vitro Cytotoxicity of Resin Acid Analogues

| Compound | Relative Cytotoxicity |

|---|---|

| Dehydroabietic acid | High |

| This compound | Moderate |

| Podocarpic acid | Low |

Data sourced from a comparative study on human epithelial and fibroblast cells. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the biological activity of molecules, as it affects how a compound interacts with its biological target. nih.govuou.ac.in For many drugs, only a single stereoisomer is active, while others may be inactive or even toxic. uou.ac.in In the context of this compound, its synthesis can be controlled to produce specific stereoisomers. For example, the use of chiral auxiliaries like (–)-8-phenylmenthol and (+)-8-phenylmenthol has enabled the synthesis of (+)-O-methylpodocarpic acid and (–)-O-methylpodocarpic acid, respectively. rsc.org

While direct studies on the stereochemical influences of this compound isomers on its specific biological activities are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established. nih.gov The spatial arrangement of atoms in a molecule can dramatically alter its binding affinity to receptors and enzymes. For other chiral compounds, it has been demonstrated that stereochemistry is a key driver of potency and can affect transport across cell membranes. nih.gov The synthesis of specific enantiomerically pure isomers is therefore a critical aspect of medicinal chemistry research to fully elucidate the therapeutic potential and selectivity of a chiral molecule like this compound. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of O-Methylpodocarpic acid, offering non-destructive and highly informative data on its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate three-dimensional structure of this compound, including its stereochemistry and preferred spatial arrangement (conformation). rsc.orgresearchgate.net By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can map the connectivity of atoms and infer their relative orientations. researchgate.net

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. msu.edudocbrown.info Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. For this compound, specific resonances can be assigned to the aromatic protons, the methoxy (B1213986) group, the methyl groups, and the various methylene (B1212753) and methine protons of the diterpenoid skeleton. Coupling constants (J-values) between adjacent protons reveal dihedral angles, which are crucial for determining the relative stereochemistry of chiral centers and the conformation of the ring system. nih.gov

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. hmdb.cahmdb.canp-mrd.orglibretexts.org The chemical shifts of the carbon signals are sensitive to their hybridization (sp³, sp², sp) and the nature of the atoms attached to them. libretexts.org In this compound, distinct signals are observed for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the fused ring system. nobraintoosmall.co.nz Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation patterns. uni-saarland.dewikipedia.org In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

The molecular ion peak (M⁺) provides the exact molecular weight of the compound. For this compound, this would correspond to its chemical formula, C₁₈H₂₄O₃. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. uni-saarland.demiamioh.edu

Upon ionization, particularly with energetic methods like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking at predictable bonds. uni-saarland.dewikipedia.org The resulting fragmentation pattern is a unique "fingerprint" of the molecule. msu.edu For this compound, characteristic fragments would likely arise from:

Loss of a methyl group (M-15).

Loss of the methoxy group (M-31).

Loss of the carboxylic acid group (M-45). libretexts.org

Cleavages within the diterpenoid ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. specac.comvscht.cz Different types of chemical bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum. vscht.cz

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: libretexts.orgpressbooks.pub

Carboxylic Acid: A very broad O-H stretching band in the region of 2500–3300 cm⁻¹ is a hallmark of a carboxylic acid due to hydrogen bonding. youtube.comresearchgate.net A strong C=O (carbonyl) stretching band appears around 1700–1725 cm⁻¹. pressbooks.pubyoutube.com A C-O stretching vibration is also expected between 1210-1320 cm⁻¹. libretexts.org

Aromatic Ring: C=C stretching vibrations within the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. libretexts.org Aromatic C-H stretching can be observed around 3000-3100 cm⁻¹. libretexts.org

Methoxy Group: The C-O stretching of the ether linkage in the methoxy group will show a characteristic band.

Aliphatic C-H Bonds: C-H stretching vibrations from the alkane parts of the molecule are found in the 2850–3000 cm⁻¹ range. libretexts.org

The presence and position of these bands provide clear and direct evidence for the functional groups that constitute the this compound molecule. spectroscopyonline.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis and Confirmation

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com It is particularly useful for trace analysis and confirming the presence of this compound in complex environmental or biological samples. researchgate.netchromatographyonline.com

For GC/MS analysis, non-volatile compounds like carboxylic acids often require a derivatization step to increase their volatility. sigmaaldrich.commdpi.com this compound can be converted into a more volatile ester, such as its methyl or ethyl ester, prior to injection into the gas chromatograph. ncasi.orgpjoes.com This process replaces the polar carboxylic acid group with a less polar ester group, improving its chromatographic behavior. sigmaaldrich.comnih.gov

In the GC system, the derivatized compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. innovatechlabs.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification by comparing the spectrum to a library or a known standard. pjoes.com The high sensitivity of GC/MS allows for the detection of this compound at very low concentrations. scioninstruments.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound. pan.olsztyn.pljrespharm.com It is particularly well-suited for purity assessment of bulk material and for quantifying the compound in various samples. jchr.org

In a typical reversed-phase HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. lcms.cznih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (often acidified, for example, with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. cnrs.frresearchgate.net The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. oiv.int

The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and is used for identification. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting compound, and the area under the resulting chromatographic peak is proportional to its concentration. pensoft.net By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. researchgate.net HPLC methods can be optimized for speed and efficiency, allowing for the rapid analysis of numerous samples. pan.olsztyn.pl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.